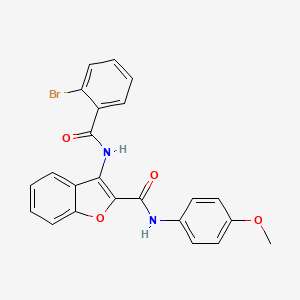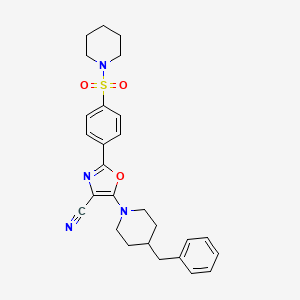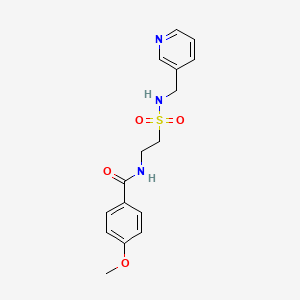
(1Z)-N'-hydroxy-3-methoxypropanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-N’-hydroxy-3-methoxypropanimidamide is an organic compound that belongs to the class of hydroxyamides It is characterized by the presence of a hydroxy group, a methoxy group, and an imidamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-3-methoxypropanimidamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then converted to the desired imidamide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’-hydroxy-3-methoxypropanimidamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1Z)-N’-hydroxy-3-methoxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1Z)-N’-hydroxy-3-methoxypropanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1Z)-N’-hydroxy-3-methoxypropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The imidamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1Z)-N’-hydroxy-2-methoxyethanimidamide
- (1Z)-N’-hydroxy-4-methoxybutanimidamide
- (1Z)-N’-hydroxy-3-ethoxypropanimidamide
Uniqueness
(1Z)-N’-hydroxy-3-methoxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
77072-12-9 |
|---|---|
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC 名称 |
N'-hydroxy-3-methoxypropanimidamide |
InChI |
InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |
InChI 键 |
ORONPIWHCJVHPQ-UHFFFAOYSA-N |
SMILES |
COCCC(=NO)N |
手性 SMILES |
COCC/C(=N\O)/N |
规范 SMILES |
COCCC(=NO)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365573.png)
![(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2365574.png)
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2365577.png)
![N-(propan-2-yl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2365579.png)

![(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride](/img/structure/B2365584.png)
![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2365585.png)
![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)



![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)
